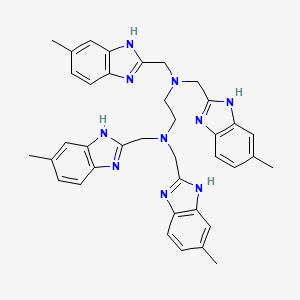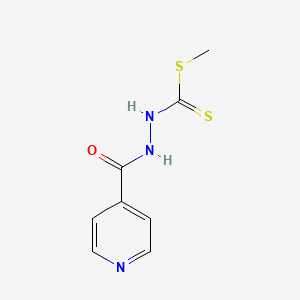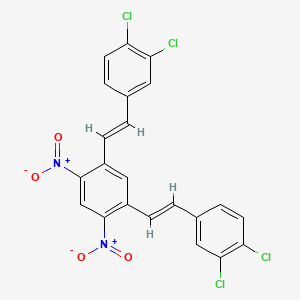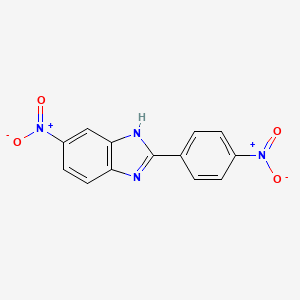
Phenethicillin potassium
Descripción general
Descripción
La fenoximetilpenicilina potásica, también conocida como sal potásica del ácido α-fenoxietilpenicilínico, es un antibiótico de la penicilina. Es un derivado de la penicilina y se utiliza internacionalmente por sus propiedades antibacterianas. El compuesto tiene una fórmula molecular de C17H19N2O5SK y un peso molecular de 402.51 g/mol .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La fenoximetilpenicilina potásica se sintetiza mediante la reacción de la penicilina con el ácido fenoxipropiónico. La reacción implica la formación de un enlace amida entre el núcleo de la penicilina y el ácido fenoxipropiónico. La reacción se lleva a cabo típicamente en un medio acuoso con la presencia de una base como el hidróxido de potasio para facilitar la formación de la sal potásica .
Métodos de producción industrial
En entornos industriales, la producción de fenoximetilpenicilina potásica implica síntesis a gran escala utilizando condiciones de reacción similares. El proceso incluye la purificación del producto mediante cristalización y filtración para obtener un compuesto de alta pureza adecuado para uso farmacéutico .
Análisis De Reacciones Químicas
Tipos de reacciones
La fenoximetilpenicilina potásica experimenta varios tipos de reacciones químicas, que incluyen:
Hidrólisis: El compuesto puede hidrolizarse en condiciones ácidas o básicas, lo que lleva a la ruptura del anillo β-lactámico y la pérdida de la actividad antibacteriana.
Oxidación: La fenoximetilpenicilina potásica puede oxidarse, aunque esto es menos común en condiciones de uso típicas.
Reactivos y condiciones comunes
Hidrólisis: Condiciones ácidas o básicas, a menudo usando ácido clorhídrico o hidróxido de sodio.
Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Sustitución: Se pueden utilizar varios nucleófilos, dependiendo del producto de sustitución deseado.
Principales productos formados
Hidrólisis: Lleva a la formación de derivados del ácido penicilóico.
Oxidación: Puede formar varios productos oxidados, dependiendo de las condiciones.
Sustitución: Resulta en derivados de fenoximetilpenicilina sustituidos.
Aplicaciones Científicas De Investigación
La fenoximetilpenicilina potásica se utiliza en varias aplicaciones de investigación científica, que incluyen:
Química: Como compuesto modelo para estudiar antibióticos β-lactámicos y su reactividad.
Biología: En estudios de mecanismos de resistencia bacteriana y el desarrollo de nuevos antibióticos.
Medicina: Como agente antibacteriano para tratar infecciones causadas por bacterias susceptibles.
Industria: En la producción de formulaciones farmacéuticas y como patrón de referencia en el control de calidad.
Mecanismo De Acción
La fenoximetilpenicilina potásica ejerce sus efectos antibacterianos inhibiendo la síntesis de las paredes celulares bacterianas. Se une a las proteínas de unión a la penicilina (PBP) en la membrana celular bacteriana, evitando la reticulación de las cadenas de peptidoglicano, que son esenciales para la resistencia y la rigidez de la pared celular. Esto lleva a la lisis celular y la muerte de las bacterias .
Comparación Con Compuestos Similares
La fenoximetilpenicilina potásica es similar a otros antibióticos de la penicilina, como:
Penicilina G:
Penicilina V: Conocida como fenoximetilpenicilina, es más estable en condiciones ácidas y se utiliza a menudo para la administración oral.
Ampicilina: Una penicilina de espectro más amplio que es efectiva contra una gama más amplia de bacterias.
Singularidad
La fenoximetilpenicilina potásica es única en su estructura específica, que incluye un grupo fenoxietil. Esta modificación estructural le proporciona propiedades farmacocinéticas distintas y un espectro específico de actividad antibacteriana .
Propiedades
Número CAS |
132-93-4 |
|---|---|
Fórmula molecular |
C17H20KN2O5S |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C17H20N2O5S.K/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19;/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23);/t9?,11-,12+,15-;/m1./s1 |
Clave InChI |
QBCUDVOPGODQCL-DVLYDCSHSA-N |
SMILES |
CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[K+] |
SMILES isomérico |
CC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC3=CC=CC=C3.[K] |
SMILES canónico |
CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3.[K] |
Apariencia |
Solid powder |
Color/Form |
White crystalline solid |
| 132-93-4 | |
Pictogramas |
Irritant; Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
DECOMP AT 230-232 °C. /DL-FORM/ VERY RESISTANT TO DECOMP IN ACIDIC SOLN. MODERATELY HYGROSCOPIC. |
Solubilidad |
Very soluble in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3,3-dimethyl-7-oxo-6-(2-phenoxypropionamido)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate Broxil Chemipen Maxipen Optipen penicillin, phenoxyethyl Pensig phenethicillin phenethicillin, (2S-(2alpha,5alpha,6beta(R*)))-isomer phenethicillin, (2S-(2alpha,5alpha,6beta))-isomer phenethicillin, (2S-(2alpha,5alpha,6beta,(S*)))-isomer phenethicillin, monopotassium salt, (2s-(2alpha,5alpha,6beta(R*)))-isomer phenethicillin, monopotassium salt, (2S-(2alpha,5alpha,6beta(S*)))-isomer phenethicillin, monosodium salt, (2S-(2alpha,5alpha,6beta))-isomer potassium phenethicillin Syncillin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-N,4-N-bis[3-(1H-benzimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B1680230.png)


![4,7-dichloro-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxyl-1,3-dihydro-2h-indol-2-one](/img/structure/B1680233.png)




![(4Z)-4-[[4-[[4-[(6,8-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]diazenyl]-3-methylphenyl]hydrazinylidene]-3-oxonaphthalene-2,7-disulfonic acid](/img/structure/B1680238.png)
